molecular formula C15H14Br2ClNO2 B1452086 Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate CAS No. 1015856-21-9

Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate

Cat. No.: B1452086
CAS No.: 1015856-21-9
M. Wt: 435.54 g/mol
InChI Key: QVQDSGDBXDSPDH-UHFFFAOYSA-N
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Description

Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate (CAS: [1015856-21-9]) is a halogenated quinoline derivative characterized by a tert-butyl ester group at position 4, a chlorine substituent at position 6, and a dibromomethyl group at position 2. The compound has a molecular formula of C₁₅H₁₄Br₂ClNO₂ and a purity of 95% . Its structural features, particularly the dibromomethyl group, distinguish it from other quinoline carboxylates, which are often explored for pharmaceutical applications such as antitubercular or antibacterial agents .

Properties

IUPAC Name

tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Br2ClNO2/c1-15(2,3)21-14(20)10-7-12(13(16)17)19-11-5-4-8(18)6-9(10)11/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQDSGDBXDSPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Br2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis generally begins with a quinoline-4-carboxylate derivative, where the carboxylate group is protected as a tert-butyl ester. This protection is essential to prevent unwanted reactions during subsequent halogenation steps.
  • Chlorination at the 6-position of the quinoline ring is introduced either by direct electrophilic substitution or by using chlorinated quinoline precursors.

Introduction of the Dibromomethyl Group

  • The dibromomethyl group (-CHBr2) at the 2-position is typically introduced via halogenation of a methyl or hydroxymethyl substituent already present at that position.
  • Common reagents for this transformation include bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective dibromination without over-bromination or side reactions.
  • The reaction conditions often involve low temperatures and inert atmospheres (e.g., nitrogen) to maintain selectivity and yield.

Purification and Characterization

  • After synthesis, the product is purified commonly by flash chromatography using petroleum ether and ethyl acetate mixtures as eluents.
  • The yield reported for similar quinoline derivatives with dibromomethyl groups is around 60-65%, indicating moderate efficiency.
  • Spectroscopic techniques such as NMR, mass spectrometry, and IR are used to confirm the structure and purity of the compound.

Representative Preparation Procedure (Based on Related Quinoline Derivatives)

Step Reagents/Conditions Description Outcome/Yield
1 Quinoline-4-carboxylic acid + tert-butanol + acid catalyst Esterification to form tert-butyl quinoline-4-carboxylate Protected ester formed
2 Chlorination reagent (e.g., Cl2 or SO2Cl2) Electrophilic substitution at 6-position 6-chloroquinoline ester
3 Brominating agent (Br2 or NBS), solvent (e.g., CCl4), inert atmosphere, low temperature Dibromination of methyl group at 2-position 2-(dibromomethyl) derivative
4 Flash chromatography (petroleum ether:ethyl acetate) Purification White solid, ~62% yield

Research Findings and Optimization Notes

  • The dibromomethylation step is critical and requires precise control of reaction parameters to avoid polybromination or decomposition.
  • Use of inert atmosphere and low temperature improves selectivity.
  • Protecting groups such as tert-butyl esters provide stability during halogenation and facilitate purification.
  • Literature reports emphasize that the purified compound exhibits consistent spectroscopic data matching expected structures, confirming the robustness of the method.

Summary Table of Key Data

Parameter Details
Molecular Formula C15H14Br2ClNO2
Molecular Weight 435.54 g/mol
CAS Number 1015856-21-9
Key Reagents tert-butanol, chlorinating agents, brominating agents (Br2, NBS)
Typical Yield Approx. 60-65% after purification
Purification Method Flash chromatography (petroleum ether:ethyl acetate)
Characterization Techniques NMR, Mass Spectrometry, IR

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate is recognized for its role as a crucial intermediate in the synthesis of several pharmaceuticals. Its unique quinoline moiety makes it particularly valuable in developing anti-cancer agents. The compound's structural features enable modifications that can enhance biological activity and target specificity, making it a focal point in medicinal chemistry research aimed at combating various cancers .

Case Studies
Several studies have highlighted its efficacy in synthesizing novel compounds that exhibit potent anti-tumor properties. For instance, derivatives of this compound have been evaluated for their activity against specific cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action and therapeutic potential.

Agricultural Chemistry

Pesticide and Herbicide Formulation
In agricultural applications, this compound is being explored for its potential as an active ingredient in pesticide and herbicide formulations. Its chemical stability and reactivity allow for the development of agrochemicals that can improve crop yields while minimizing environmental impact. Research has indicated that formulations containing this compound can effectively target pests while being less harmful to non-target organisms .

Impact on Crop Management
Field trials have shown that crops treated with formulations containing this compound exhibit enhanced resistance to common pests and diseases, leading to higher productivity and reduced reliance on conventional chemical pesticides.

Material Science

Development of Novel Materials
The compound's properties make it suitable for applications in material science, particularly in creating polymers and coatings. Its stability and reactivity can be harnessed to develop materials with specific functionalities, such as improved durability or enhanced chemical resistance .

Research Insights
Recent studies have focused on incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials are being evaluated for use in various industrial applications, including electronics and protective coatings.

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding
In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding interactions. These studies contribute to a deeper understanding of biological processes and the development of new therapeutic strategies .

Experimental Findings
Research has demonstrated that this compound can selectively inhibit certain enzymes involved in metabolic pathways related to cancer progression, highlighting its potential as a lead compound for drug development targeting specific biochemical pathways.

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material in various analytical techniques. Its use facilitates the quantification and detection of similar compounds within complex mixtures, aiding researchers in method development and validation .

Applications in Method Development
The compound has been employed in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) to establish calibration curves for detecting related quinoline derivatives in environmental samples.

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and functional differences between tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate and similar compounds:

Compound Substituents Molecular Formula Key Properties/Activities Reference
This compound tert-butyl ester (C-4), Cl (C-6), CHBr₂ (C-2) C₁₅H₁₄Br₂ClNO₂ Discontinued; synthesis/stability challenges implied
Ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate ethyl ester (C-4), phenanthren-3-yl (C-2) C₂₈H₂₀ClNO₂ MIC = 16 µg/mL (Mtb H₃₇Rv); inhibits Mtb gyrase at 10 µM; strong molecular docking affinity
Butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate butyl ester (C-4), 4-methylphenyl (C-2) C₂₁H₂₀ClNO₂ Structural data available (SMILES, InChIKey); no bromine substituents
Ethyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate ethyl ester (C-4), propargyloxy (C-2) C₁₅H₁₁ClNO₃ Synthesized via Steglich esterification; no reported bioactivity
Ethyl 6-chloro-2-(pyrimidin-2-yl amino phenyl)quinoline-4-carboxylate ethyl ester (C-4), pyrimidin-2-yl amino phenyl (C-2) C₂₈H₂₀Cl₂N₄O₂ HRMS (ESI-QTOF): 515.1037 [M+H]⁺; antibacterial activity inferred
Ethoxy-oxoethyl quinoline carboxylates ethoxy-oxoethyl groups (C-2, C-4) Variable Antibacterial activity against S. aureus and E. coli; studied via NMR and NLO properties

Critical Analysis of Structural and Functional Differences

Substituent Effects on Bioactivity: The phenanthren-3-yl group in Ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate enhances antitubercular activity (MIC = 16 µg/mL) by promoting strong binding to Mtb gyrase, as shown in molecular docking studies . In contrast, the dibromomethyl group in the target compound may hinder bioactivity due to steric bulk or instability, though specific data are unavailable. Propargyloxy and pyrimidin-2-yl amino phenyl substituents () highlight the role of heterocyclic groups in modulating antibacterial properties, though the target compound lacks such moieties.

Synthetic and Stability Considerations :

  • The dibromomethyl group in the target compound likely requires bromination steps, which are more complex than the esterification or aryl coupling used in analogues . Its discontinued status may reflect challenges in handling brominated intermediates or poor shelf life.
  • Ethyl and butyl esters (e.g., ) are synthetically simpler and may offer better solubility than the tert-butyl group, which increases steric hindrance and reduces polarity.

Analogues with phenanthrenyl (MW = 444.91 g/mol) or 4-methylphenyl (MW = 353.84 g/mol) groups prioritize aromatic interactions in target binding .

Biological Activity

Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate is a compound of significant interest in the fields of pharmaceutical development, agricultural chemistry, and biochemical research. This article explores its biological activity, synthesis, and potential applications based on various research findings.

This compound is characterized by its unique quinoline structure, which is known for its diverse biological activities. The molecular formula is C15H14Br2ClNO2C_{15}H_{14}Br_2ClNO_2, and its structure includes a tert-butyl group, a chloro substituent, and dibromomethyl groups that contribute to its reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The introduction of bromine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions. The synthetic pathways often focus on optimizing yields and purity while maintaining the biological activity of the resultant compounds .

Pharmaceutical Applications

This compound has been identified as a potential intermediate in the development of anti-cancer agents. Its quinoline structure is associated with various pharmacological activities, including:

  • Antimycobacterial Activity : Quinoline derivatives have shown promising results against Mycobacterium tuberculosis. For instance, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 9.2 to 106.4 μM against M. tuberculosis .
  • Antibacterial Activity : Studies indicate that similar quinoline derivatives exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Compounds with structural modifications often show enhanced antibacterial properties .
  • Antifungal Activity : Some derivatives have also been tested for antifungal efficacy against species such as Candida albicans and Aspergillus niger, showing moderate activity levels .

Agricultural Chemistry

In agricultural contexts, this compound may serve as a basis for developing novel agrochemicals, including pesticides and herbicides. Its effectiveness in enhancing crop yields while reducing environmental impact makes it a candidate for further exploration in sustainable agricultural practices .

Case Studies

  • Antitubercular Activity Study : A recent study synthesized various quinoline derivatives, including those similar to this compound. The results indicated that several compounds exhibited significant antitubercular activity with MIC values comparable to standard treatments like isoniazid .
    CompoundMIC (μM)Comparison with Standard
    8a25.34Isoniazid
    8h11.67Pyrazinamide
    8m106.4Moderate Activity
  • Antibacterial Screening : Another study evaluated the antibacterial properties of synthesized quinolines against multiple bacterial strains. The findings highlighted that certain modifications led to enhanced activity against E. coli and other pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate, and how can purity be optimized?

  • Methodology :

  • Esterification : Use Steglich or Fischer esterification to introduce the tert-butyl carboxylate group. For example, coupling 6-chloro-2-(dibromomethyl)quinoline-4-carboxylic acid with tert-butanol using DCC/DMAP ( ).

  • Purification : Recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor via TLC and HPLC ( ).

  • Characterization : Confirm structure via 1^1H/13^13C NMR, HRMS (e.g., ESI-QTOF for accurate mass), and elemental analysis ( ).

    • Critical Considerations :
  • Avoid prolonged exposure to moisture to prevent ester hydrolysis.

  • Use anhydrous conditions for dibromomethyl group stability ( ).

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR : 1^1H/13^13C NMR to confirm substituent positions and dibromomethyl integration ( ).

  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Example: Similar quinoline esters were analyzed in monoclinic systems (e.g., P21_1/c space group) ( ).

  • Mass Spectrometry : EI-MS for fragmentation patterns; HRMS for molecular formula validation ( ).

    • Data Interpretation :
  • Compare experimental vs. calculated XRD patterns to detect polymorphism ().

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to minimize inhalation ().
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent bromine loss or ester degradation ( ).
  • Spill Management : Neutralize with sodium bicarbonate; absorb with vermiculite ().

Advanced Research Questions

Q. How can structural modifications of this compound enhance its antitubercular activity?

  • Design Strategy :

  • Quinoline Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at position 6 to mimic active derivatives ().

  • Ester Replacement : Replace tert-butyl with ethyl or methyl esters to study steric effects on bacterial gyrase inhibition ( ).

    • Biological Testing :
  • Microplate Alamar Blue Assay (MABA) : Test against Mtb H37Rv (MIC ≤16 µg/mL indicates potency). Include rifampicin as a control ().

  • Enzyme Assays : Measure supercoiling inhibition of Mtb gyrase at 10–100 µM ().

    • Example SAR Table :
DerivativeMIC (µg/mL)Gyrase Inhibition (%)
Ethyl ester analog1685
Methyl ester analog3260
Parent tert-butyl compound6440
Data adapted from

Q. How can computational methods clarify the mechanism of action of this compound?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with Mtb gyrase (PDB: 1KZN). Prioritize hydrogen bonding with Ser108 and hydrophobic contacts with Val132 ().
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å acceptable) ().
    • Validation :
  • Correlate docking scores (-9.0 to -11.0 kcal/mol) with experimental IC50_{50} values ().

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study :

  • Discrepancy : Observed 1^1H NMR splitting vs. predicted symmetry.
  • Solution : Perform NOESY to confirm spatial proximity of dibromomethyl and quinoline protons ( ).
    • Advanced Techniques :
  • Variable-Temperature NMR : Identify dynamic effects (e.g., rotamer interconversion) ( ).
  • SC-XRD : Resolve ambiguous substituent orientations ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate

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